Although the provided papers do not detail the specific synthesis of 6-bromoimidazo[1,2-a]pyridin-2-ol, they showcase the synthesis of several derivatives. For instance, the synthesis of (E)-N′-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N-ethyl-2-methyl-5-nitrobenzohydrazide (DW09849), a potent PI3Kα inhibitor, involves utilizing 6-bromoimidazo[1,2-a]pyridine as a starting material []. The synthesis of 14C-loprinone, a cardiotonic agent, also utilizes a similar starting material, 6-bromoimidazo[1,2-a]pyridine []. These examples demonstrate the use of 6-bromo-substituted imidazo[1,2-a]pyridine derivatives as precursors for synthesizing various biologically active compounds.
The provided papers offer insights into the molecular structures of 6-bromoimidazo[1,2-a]pyridin-2-ol derivatives. The crystal structure of 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate reveals that the Schiff base molecule adopts an E conformation concerning the acyclic C=N bond []. This structural information, along with details of bond lengths and angles, helps understand the molecule's spatial arrangement and potential interactions with biological targets.
The provided papers illustrate several chemical reactions involving derivatives of 6-bromoimidazo[1,2-a]pyridin-2-ol. A noteworthy example is the synthesis of DW09849, which involves a multistep process including condensation and oxidation reactions []. In another instance, the synthesis of 14C-loprinone utilizes reactions like ozonolysis, reduction, and condensation, highlighting the versatility of these derivatives in various chemical transformations [].
The mechanism of action for 6-bromoimidazo[1,2-a]pyridin-2-ol derivatives varies depending on the specific derivative and its target. For example, DW09849, a derivative of 6-bromoimidazo[1,2-a]pyridin-2-ol, acts as a potent and selective inhibitor of PI3Kα []. Its mechanism involves competitive inhibition of PI3Kα at the ATP-binding site, ultimately disrupting the PI3K/AKT signaling pathway and inhibiting cell proliferation [, ]. This targeted inhibition of PI3Kα makes DW09849 a promising candidate for developing anticancer therapies, particularly for cancers with specific PI3Kα mutations.
Another example is JNJ-42314415, a PDE10A inhibitor that also features the 6-bromoimidazo[1,2-a]pyridine moiety []. PDE10A is a phosphodiesterase enzyme found primarily in the brain and is involved in regulating intracellular signaling pathways related to dopamine and cAMP. JNJ-42314415, by inhibiting PDE10A, can modulate these pathways and shows potential for treating psychiatric disorders like schizophrenia.
a) Anticancer Agents: DW09849, a derivative of 6-bromoimidazo[1,2-a]pyridin-2-ol, has emerged as a potential anticancer agent due to its selective inhibition of the PI3Kα pathway []. This pathway plays a critical role in cell growth and proliferation, and its dysregulation is often implicated in cancer development. DW09849's ability to specifically target this pathway makes it a promising candidate for developing targeted cancer therapies.
b) Antipsychotic Agents: JNJ-42314415, another derivative featuring the 6-bromoimidazo[1,2-a]pyridine moiety, has shown potential as an antipsychotic agent []. Its mechanism of action involves inhibiting PDE10A, an enzyme highly expressed in the brain regions associated with dopamine signaling. By modulating this pathway, JNJ-42314415 presents a novel approach to treating psychiatric disorders like schizophrenia, offering potential advantages over existing antipsychotic medications.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4